molecular formula C20H23N3O2 B11667869 N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide

N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide

Cat. No.: B11667869
M. Wt: 337.4 g/mol
InChI Key: GMHACZFKOHQMLB-RCCKNPSSSA-N
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Description

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenoxyphenyl group, a piperidinyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide typically involves the condensation of 3-phenoxybenzaldehyde with 2-(piperidin-1-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product in high yield and purity .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the phenoxyphenyl or piperidinyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide
  • N’-[(E)-(3-methoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide
  • N’-[(E)-(3-bromophenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide

Uniqueness

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C20H23N3O2/c24-20(16-23-12-5-2-6-13-23)22-21-15-17-8-7-11-19(14-17)25-18-9-3-1-4-10-18/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2,(H,22,24)/b21-15+

InChI Key

GMHACZFKOHQMLB-RCCKNPSSSA-N

Isomeric SMILES

C1CCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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